Planchol E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

生化分析

Biochemical Properties

Planchol E plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain oxidative enzymes, thereby reducing oxidative stress within cells . Additionally, it can bind to proteins and alter their conformation, which may affect their function and stability .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of signaling molecules such as reactive oxygen species (ROS), which play a crucial role in cell signaling . By reducing ROS levels, this compound can prevent oxidative damage to cellular components and maintain cellular homeostasis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and inhibit their activity, thereby preventing the formation of harmful oxidative products . It also interacts with DNA and RNA, potentially affecting gene expression and protein synthesis . Additionally, this compound can modulate the activity of signaling pathways by binding to receptors and other signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Degradation products of this compound may also form over time, which could affect its efficacy and safety . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can maintain cellular function and prevent oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and improving cellular function . At high doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and antioxidant defense . It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound may also accumulate in specific cellular compartments, depending on its affinity for certain biomolecules . This distribution pattern can influence its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can exert its antioxidant effects and protect against oxidative damage . The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy .

准备方法

Planchol E can be synthesized through chemical methods involving specific reactants and conditions. The synthetic routes typically involve the reaction of phenolic compounds under controlled conditions to yield this compound . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity .

化学反应分析

Planchol E undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form hydroquinones.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Planchol E is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection . In biology, it is used to investigate the effects of antioxidants on cell viability and function. In medicine, this compound is explored for its potential therapeutic benefits in preventing oxidative damage and related diseases . Additionally, it is used in industrial applications as a preservative to extend the shelf life of products .

作用机制

The mechanism of action of Planchol E involves its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage to cells and tissues . It targets reactive oxygen species and other free radicals, converting them into less harmful molecules. This antioxidant activity is crucial in protecting cells from oxidative stress and maintaining cellular health .

相似化合物的比较

Planchol E can be compared to other phenolic antioxidants such as vitamin E and butylated hydroxytoluene. While all these compounds exhibit antioxidant properties, this compound is unique due to its specific chemical structure and higher stability under certain conditions . Similar compounds include:

Vitamin E: Known for its antioxidant activity in biological systems.

Butylated Hydroxytoluene: Commonly used as a food preservative and antioxidant.

生物活性

Introduction

Planchol E, a compound derived from the plant Cassia abbreviata, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-HIV-1 activity, antioxidant capabilities, and potential therapeutic applications.

Chemical Composition and Structure

This compound is part of a larger group of compounds that exhibit significant biological effects. The structural elucidation of this compound has been achieved through various spectroscopic techniques, revealing its complex arrangement of functional groups that contribute to its bioactivity.

Table 1: Chemical Structure of this compound

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| This compound | C₁₅H₁₆O₆ | Contains phenolic groups and a chalcane backbone |

1. Anti-HIV-1 Activity

Recent studies have demonstrated that this compound exhibits potent anti-HIV-1 activity. In a study involving various extracts from Cassia abbreviata, it was found that this compound had an IC50 value of 11.89 µM, indicating significant efficacy against the virus . This activity is attributed to its ability to inhibit viral replication and entry into host cells.

2. Antioxidant Properties

This compound has also been recognized for its antioxidant capabilities. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases .

3. Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It is believed to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Table 2: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-HIV-1 | Inhibition of viral replication | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Modulation of inflammatory cytokines |

Case Study 1: Anti-HIV-1 Efficacy

In a controlled laboratory setting, this compound was tested alongside other known antiviral agents. The results indicated that it not only inhibited HIV-1 replication but also showed synergistic effects when combined with other compounds such as taxifolin and oleanolic acid, enhancing overall antiviral efficacy .

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activities of various extracts from Cassia abbreviata, including those containing this compound. The extracts were assessed using DPPH and ABTS assays, revealing that this compound-rich extracts exhibited significantly higher antioxidant activity compared to controls .

属性

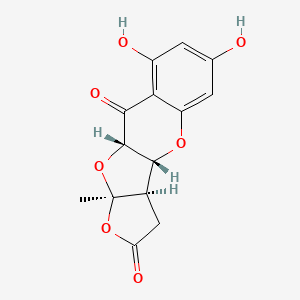

IUPAC Name |

(1S,10R,11R,15R)-4,6-dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O7/c1-14-6(4-9(17)20-14)12-13(21-14)11(18)10-7(16)2-5(15)3-8(10)19-12/h2-3,6,12-13,15-16H,4H2,1H3/t6-,12-,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEZSRAOQOUXOE-HVEUFLKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CC(=O)O1)C3C(O2)C(=O)C4=C(C=C(C=C4O3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](CC(=O)O1)[C@@H]3[C@H](O2)C(=O)C4=C(C=C(C=C4O3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological activity of Planchol E?

A1: Research indicates that this compound did not exhibit cytotoxic activity against a selection of cancer cell lines []. This suggests that this compound might not be a viable candidate for anti-cancer therapies, at least not through a direct cytotoxic mechanism. Further research is needed to explore other potential biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。